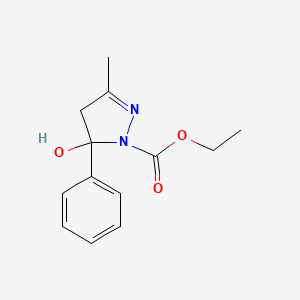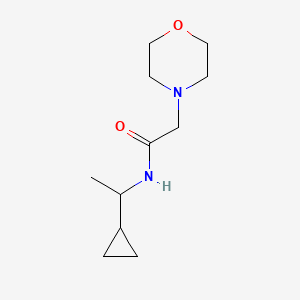![molecular formula C20H14N2O3 B5010601 2-AMINO-7-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE](/img/structure/B5010601.png)
2-AMINO-7-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Overview
Description
2-AMINO-7-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[3,2-c]pyran ring system fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-3-cyano-4H-pyran with naphthalene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-AMINO-7-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-AMINO-7-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-METHYL-7-(NAPHTHALEN-1-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-5,6,7,8-TETRAHYDRO-4-METHYL-7-(1-NAPHTHALENYL)-5-OXO-4H-1-BENZOPYRAN-3-CARBONITRILE
Uniqueness
Compared to similar compounds, 2-AMINO-7-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE exhibits unique electronic properties due to the presence of the pyrano[3,2-c]pyran ring system. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-amino-7-methyl-4-naphthalen-1-yl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-11-9-16-18(20(23)24-11)17(15(10-21)19(22)25-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,17H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWZMCLANZMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5010522.png)



![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid](/img/structure/B5010553.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)
![Diethyl 2-[5-(2-tert-butylphenoxy)pentyl]propanedioate](/img/structure/B5010575.png)
![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
![(5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5010589.png)
![1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5010595.png)


![N2,N2'-BIS(1-PHENYLETHYL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE](/img/structure/B5010612.png)
